alcaloides de Buxus

Buxus alkaloids are a diverse group of nitrogen-containing organic compounds isolated from the genus Buxus, commonly known as boxwood. These naturally occurring substances exhibit a wide range of biological activities and have been the subject of extensive research in pharmacology and natural product chemistry. Structurally, buxus alkaloids typically contain a basic nitrogen atom within a complex molecular framework that may include various functional groups such as hydroxy, methoxy, and amide functionalities.

In terms of their biological effects, buxus alkaloids have shown potential for the treatment of conditions such as inflammation, pain, and certain types of cancer. They possess antioxidant properties and can act as anti-inflammatory agents by inhibiting key enzymes involved in pro-inflammatory pathways. Moreover, some studies suggest that specific members of this class may have antitumor activities, making them promising candidates for further investigation in drug development.

Due to their unique chemical structures and pharmacological profiles, buxus alkaloids continue to attract attention from both academic and industrial sectors, driving efforts towards the isolation, synthesis, and evaluation of these compounds.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

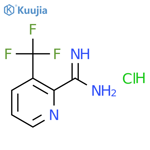

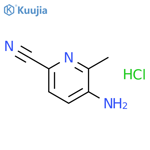

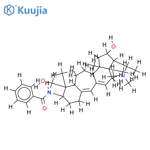

|

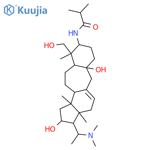

N-Benzoyl-buxodienin-E | 49776-67-2 | C33H48N2O2 |

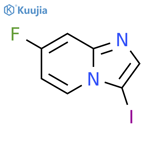

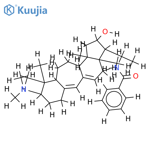

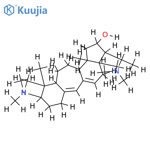

|

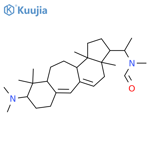

(+)-Buxabenzamidienine | 107259-38-1 | C33H48N2O |

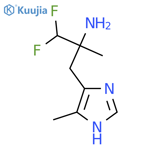

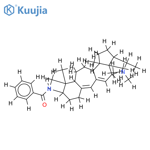

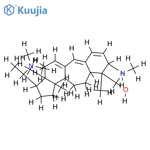

|

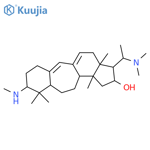

30-norbuxamine A | 129225-36-1 | C27H46N2 |

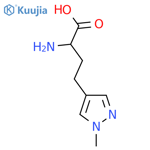

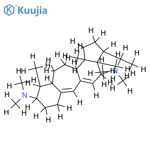

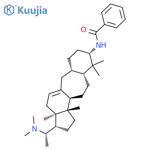

|

N-3-Benzoyl-buxidienin-F | 14155-72-7 | C33H48N2O3 |

|

buxaminol A | 58672-76-7 | C28H48N2O |

|

Buxitrienine C | 36151-06-1 | C27H44N2O |

|

(+)-Buxabenzamidine | 109305-86-4 | C33H50N2O |

|

Baleabuxaline I; N20,N20-Di-Me, N3-(2-methylpropanoyl) | 14155-71-6 | C30H52N2O4 |

|

Buxamine I; N3,N3,N20-Tri-Me, N20-formyl | 115713-19-4 | C28H46N2O |

|

Buxaminol I; N3,N20,N20-Tri-Me | 191288-32-1 | C27H46N2O |

Literatura relevante

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

Proveedores recomendados

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados